molecular formula C12H19NO3 B6599813 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine CAS No. 1891547-20-8

2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine

Cat. No. B6599813
CAS RN: 1891547-20-8
M. Wt: 225.28 g/mol
InChI Key: HHBIPRCCYSXZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-Dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine, also known as 2C-H, is a synthetic psychedelic drug of the 2C family. It is a derivative of the phenethylamine chemical class and is closely related to other psychedelics such as mescaline, LSD, and MDMA. 2C-H was first synthesized in 1996 by chemist Alexander Shulgin, who described its effects in his book PiHKAL (Phenethylamines I Have Known and Loved). 2C-H is known for its mild psychedelic effects and is used in scientific research to study the effects of psychedelics on the human brain.

Scientific Research Applications

2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has been used in scientific research to study the effects of psychedelics on the human brain. It has been used in studies to investigate the effects of psychedelics on mental health, creativity, and creativity-related processes. It has also been used in studies of the mechanisms of action of psychedelics and their potential therapeutic applications.

Mechanism of Action

2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. It is believed to produce its psychedelic effects by activating these receptors and modulating the release of serotonin in the brain.
Biochemical and Physiological Effects
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has been found to produce mild psychedelic effects in humans, including feelings of euphoria, altered perception of time and space, and altered sensory experiences. It has also been found to produce increased heart rate and blood pressure, increased pupil dilation, and increased body temperature.

Advantages and Limitations for Lab Experiments

2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively safe to handle. It is also relatively inexpensive and has a long shelf life. However, it has a low potency and can produce unpredictable effects in humans, which can limit its use in experiments.

Future Directions

Future research on 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine could focus on developing more effective synthesis methods, investigating its effects on mental health, exploring its potential therapeutic applications, and studying its mechanism of action in more detail. Additionally, further research could be conducted to investigate the safety and efficacy of 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine in clinical settings. Other potential future directions include exploring its effects on creativity, studying its interactions with other drugs, and investigating its effects on cognitive function.

Synthesis Methods

2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is most commonly synthesized from 4-bromo-2,5-dimethoxyphenethylamine. The synthesis of 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine involves a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated by extraction with an organic solvent such as ether.

properties

IUPAC Name

2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-14-8-10-11(15-2)6-9(4-5-13)7-12(10)16-3/h6-7H,4-5,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIPRCCYSXZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1OC)CCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-Dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.